REACTION_CXSMILES
|
[CH3:1][C:2]1[O:17][C:7]2[CH:8]=[C:9]3[O:16][CH:15]=[CH:14][C:10]3=[C:11]([O:12]C)[C:6]=2[C:4](=[O:5])[CH:3]=1.B(Cl)(Cl)Cl.O>ClCCl>[OH:12][C:11]1[C:10]2[CH:14]=[CH:15][O:16][C:9]=2[CH:8]=[C:7]2[C:6]=1[C:4](=[O:5])[CH:3]=[C:2]([CH3:1])[O:17]2
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)C2=C(C=C3C(=C2OC)C=CO3)O1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −78° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
rt for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting suspension was diluted with 5% citric acid (150 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated at 60° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washing with water (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
the resulting solid was dried in a vacuum oven
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(C=C(OC2=CC2=C1C=CO2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 710 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |